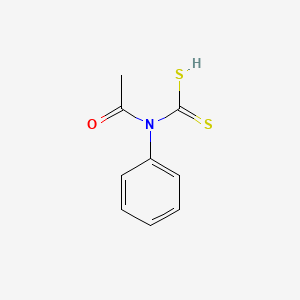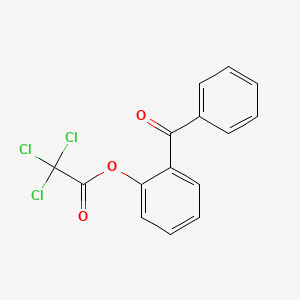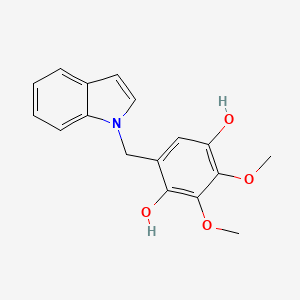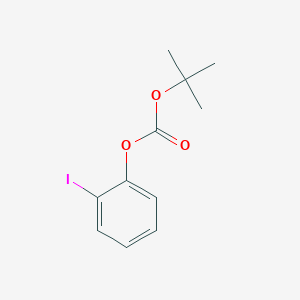
Carbonic acid, 1,1-dimethylethyl 2-iodophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, 1,1-dimethylethyl 2-iodophenyl ester: is a chemical compound with the molecular formula C11H13IO3 and a molecular weight of 320.127 . It is also known by its other name, tert-Butyl 2-iodophenyl carbonate
Métodos De Preparación
The synthesis of Carbonic acid, 1,1-dimethylethyl 2-iodophenyl ester typically involves the reaction of 2-iodophenol with tert-butyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
2-Iodophenol+tert-Butyl chloroformate→Carbonic acid, 1,1-dimethylethyl 2-iodophenyl ester+HCl
Análisis De Reacciones Químicas
Carbonic acid, 1,1-dimethylethyl 2-iodophenyl ester: undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation, using reagents like nitric acid and sulfuric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Carbonic acid, 1,1-dimethylethyl 2-iodophenyl ester: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate for investigating the mechanisms of esterases and lipases.
Mecanismo De Acción
The mechanism by which Carbonic acid, 1,1-dimethylethyl 2-iodophenyl ester exerts its effects depends on the specific context of its use. In enzymatic reactions, the ester bond is hydrolyzed by esterases or lipases, leading to the formation of 2-iodophenol and tert-butyl alcohol. The molecular targets and pathways involved in these reactions are primarily the active sites of the enzymes that catalyze the hydrolysis.
Comparación Con Compuestos Similares
Carbonic acid, 1,1-dimethylethyl 2-iodophenyl ester: can be compared with other similar compounds, such as:
Carbonic acid, 1,1-dimethylethyl phenyl ester: This compound lacks the iodine atom, making it less reactive in substitution reactions.
Carbonic acid, 1,1-dimethylethyl 4-hydroxy-2-butyn-1-yl ester: This compound has a different substituent on the phenyl ring, which can lead to different reactivity and applications.
The uniqueness of This compound lies in the presence of the iodine atom, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
364068-85-9 |
|---|---|
Fórmula molecular |
C11H13IO3 |
Peso molecular |
320.12 g/mol |
Nombre IUPAC |
tert-butyl (2-iodophenyl) carbonate |
InChI |
InChI=1S/C11H13IO3/c1-11(2,3)15-10(13)14-9-7-5-4-6-8(9)12/h4-7H,1-3H3 |
Clave InChI |
BWZZEBLOMYBTGL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)OC1=CC=CC=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



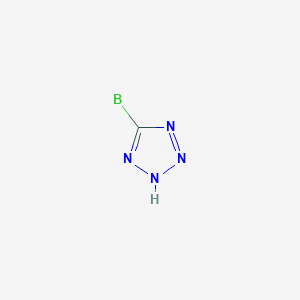
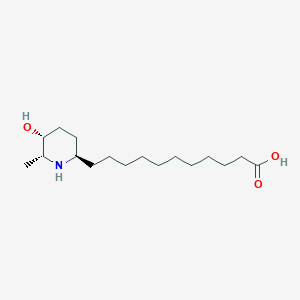
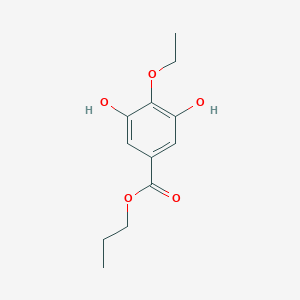
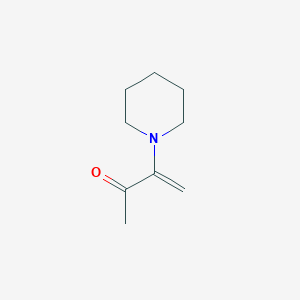
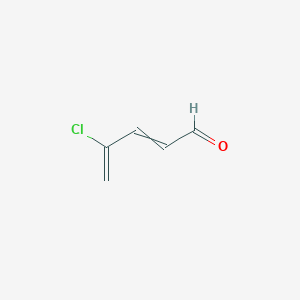
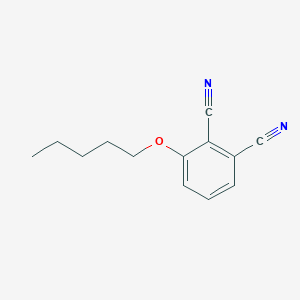

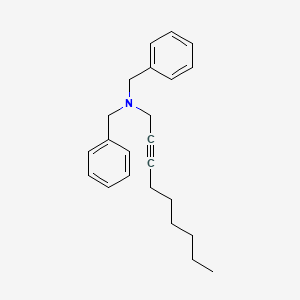
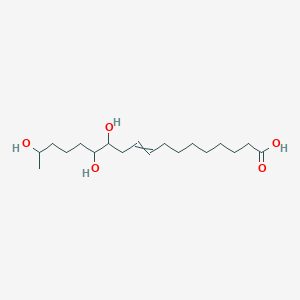
![4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde](/img/structure/B14256215.png)
